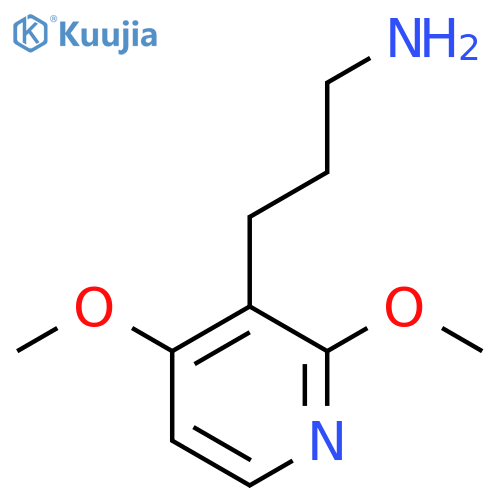

Cas no 2228946-44-7 (3-(2,4-dimethoxypyridin-3-yl)propan-1-amine)

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-dimethoxypyridin-3-yl)propan-1-amine

- 2228946-44-7

- EN300-1776209

-

- インチ: 1S/C10H16N2O2/c1-13-9-5-7-12-10(14-2)8(9)4-3-6-11/h5,7H,3-4,6,11H2,1-2H3

- InChIKey: GDRJFRGVLQCQQQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CN=C(C=1CCCN)OC

計算された属性

- せいみつぶんしりょう: 196.121177757g/mol

- どういたいしつりょう: 196.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1776209-5.0g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1776209-0.1g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1776209-0.5g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1776209-10.0g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1776209-0.25g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1776209-2.5g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1776209-5g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1776209-1.0g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1776209-0.05g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1776209-10g |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine |

2228946-44-7 | 10g |

$7128.0 | 2023-09-20 |

3-(2,4-dimethoxypyridin-3-yl)propan-1-amine 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

3-(2,4-dimethoxypyridin-3-yl)propan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228946-44-7 and Product Name: 3-(2,4-dimethoxypyridin-3-yl)propan-1-amine

The compound with CAS No. 2228946-44-7 and the product name 3-(2,4-dimethoxypyridin-3-yl)propan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The presence of a dimethoxypyridine moiety and an amine functional group makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly for their role in modulating enzyme activity and receptor interactions. The 2,4-dimethoxypyridine substituent in this compound is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various pharmacological targets. This feature is crucial for developing novel therapeutic agents with improved efficacy and reduced side effects.

The propan-1-amine component of the molecule contributes to its solubility and bioavailability, making it an attractive candidate for further development into a lead compound. In vitro studies have demonstrated promising results in terms of inhibitory activity against several key enzymes implicated in metabolic disorders and inflammatory conditions. The combination of these structural elements suggests that this compound may serve as a valuable intermediate in the synthesis of more complex molecules with enhanced pharmacological properties.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The dimethoxypyridine moiety has been extensively studied for its ability to interact with specific biological pathways, particularly those involving protein kinases and transcription factors. By leveraging this interaction, researchers aim to develop drugs that can selectively inhibit disease-causing pathways while minimizing off-target effects.

Furthermore, the amine group provides a site for further functionalization, allowing chemists to explore diverse chemical space. This flexibility is essential for optimizing drug-like properties such as potency, selectivity, and pharmacokinetics. Recent advances in computational chemistry have enabled the rapid screening of large libraries of compounds, including derivatives of 3-(2,4-dimethoxypyridin-3-yl)propan-1-amine, facilitating the identification of novel analogs with improved characteristics.

The compound's potential extends beyond its role as a mere intermediate; it also serves as a building block for more complex scaffolds. By incorporating additional functional groups or altering the core structure, researchers can generate libraries of derivatives with tailored properties. These derivatives can then be evaluated for their biological activity using high-throughput screening (HTS) technologies.

In conclusion, the compound with CAS No. 2228946-44-7 and the product name 3-(2,4-dimethoxypyridin-3-yl)propan-1-amine represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow even further.

2228946-44-7 (3-(2,4-dimethoxypyridin-3-yl)propan-1-amine) 関連製品

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)

- 1251681-25-0(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one)

- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

- 1095323-54-8(4,5-bis(acetyloxy)-6-(acetyloxy)methyl-3-acetamidooxan-2-yl benzoate)